molecular formula C9H13N B8004245 (R)-(+)-N-Methyl-1-phenylethylamine-d13

(R)-(+)-N-Methyl-1-phenylethylamine-d13

Cat. No.: B8004245
M. Wt: 148.29 g/mol
InChI Key: RCSSHZGQHHEHPZ-CCBDSZLCSA-N
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Description

®-(+)-N-Methyl-1-phenylethylamine-d13 is a deuterated analog of ®-(+)-N-Methyl-1-phenylethylamine, a chiral amine with a phenylethylamine backbone. The deuterium labeling at specific positions in the molecule makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-Methyl-1-phenylethylamine-d13 typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-(+)-1-phenylethylamine.

    Deuterium Exchange: The precursor undergoes deuterium exchange reactions to introduce deuterium atoms at specific positions. This can be achieved using deuterated reagents like deuterium gas (D2) or deuterated solvents.

    Methylation: The deuterated intermediate is then methylated using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Industrial Production Methods

Industrial production of ®-(+)-N-Methyl-1-phenylethylamine-d13 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-(+)-N-Methyl-1-phenylethylamine-d13 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Imines, oximes

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted phenylethylamines

Scientific Research Applications

®-(+)-N-Methyl-1-phenylethylamine-d13 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in metabolic studies to trace the pathways and interactions of phenylethylamines in biological systems.

    Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of deuterium-labeled compounds.

Mechanism of Action

The mechanism of action of ®-(+)-N-Methyl-1-phenylethylamine-d13 involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in the metabolism and signaling of phenylethylamines.

    Pathways: It participates in metabolic pathways that involve the synthesis and degradation of neurotransmitters, such as dopamine and norepinephrine.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-N-Methyl-1-phenylethylamine
  • (S)-(-)-N-Methyl-1-phenylethylamine
  • ®-(+)-1-Phenylethylamine
  • (S)-(-)-1-Phenylethylamine

Uniqueness

®-(+)-N-Methyl-1-phenylethylamine-d13 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms increase the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

(1R)-N,1,2,2,2-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)-N-(trideuteriomethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1/i1D3,2D3,3D,4D,5D,6D,7D,8D/hD
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSHZGQHHEHPZ-CCBDSZLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@]([2H])(C([2H])([2H])[2H])N([2H])C([2H])([2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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